Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O4 and its molecular weight is 357.341. The purity is usually 95%.
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Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922016-74-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, biological evaluation studies, and case studies.
- Molecular Formula : C₁₈H₁₆FN₃O₄
- Molecular Weight : 357.3 g/mol
- Structure : The compound features a pyridazine core substituted with a furan moiety and a 4-fluorophenyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps that include the formation of the pyridazine ring and the introduction of the furan and fluorophenyl groups. The detailed synthetic pathway has not been extensively documented in the available literature but is crucial for understanding its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising cytotoxicity against various cancer cell lines:
Cell Line | Cytotoxicity Observed |
---|---|
DU145 | High |
A549 | Moderate |
SKOV3 | High |
MCF7 | Moderate |
These findings suggest that modifications in the substituents can enhance or diminish the cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further investigation .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against both bacterial and fungal strains. For example, derivatives with furan moieties exhibited significant antibacterial activity against:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.9 μg/mL |
Bacillus subtilis | 4.6 μg/mL |
This activity suggests that the furan and fluorophenyl groups may play critical roles in enhancing antimicrobial efficacy .
Case Studies
A notable case study involved the evaluation of related compounds in vitro against a panel of cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, emphasizing the importance of functional group positioning and electronic effects in determining biological activity.
Example Study Findings:
-
Cytotoxicity Testing : A series of related compounds were tested against DU145 and A549 cell lines.
- Compounds with longer alkyl chains showed increased cytotoxicity.
- The presence of electron-withdrawing groups like fluorine enhanced activity against specific cancer types.
-
Antimicrobial Testing : Another study focused on derivatives with furan substitutions, which demonstrated significant antibacterial effects.
- The structure-function relationship was analyzed, revealing that specific substitutions could optimize antimicrobial potency.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(furan-2-ylmethylamino)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-2-25-18(24)17-15(20-11-14-4-3-9-26-14)10-16(23)22(21-17)13-7-5-12(19)6-8-13/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUPKBCXBRLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.